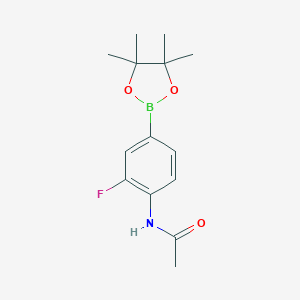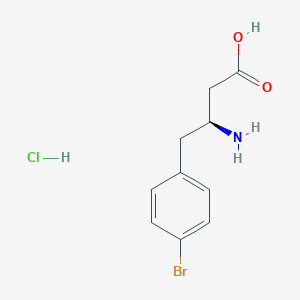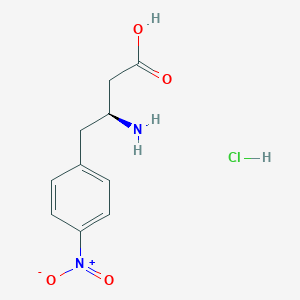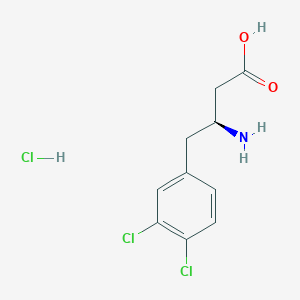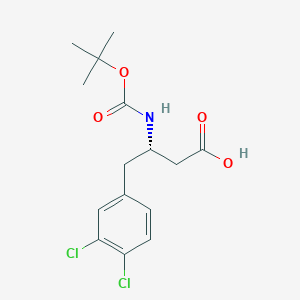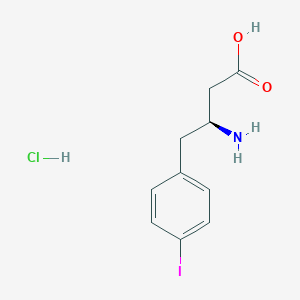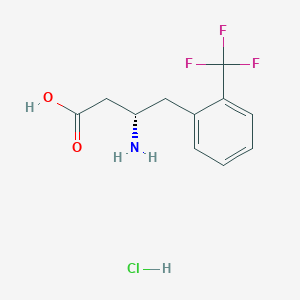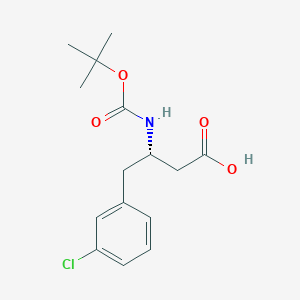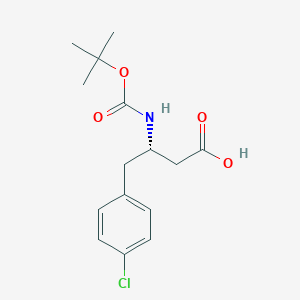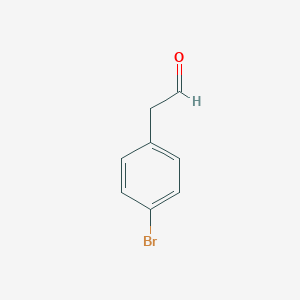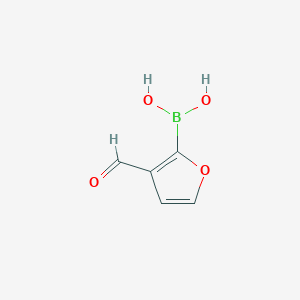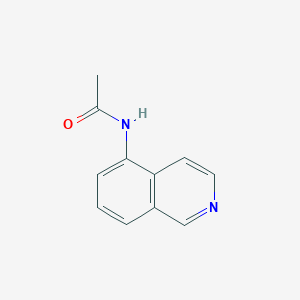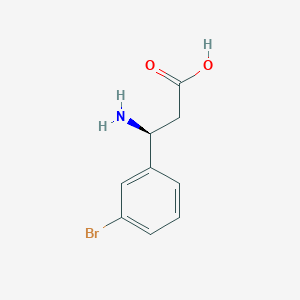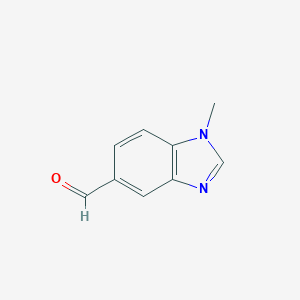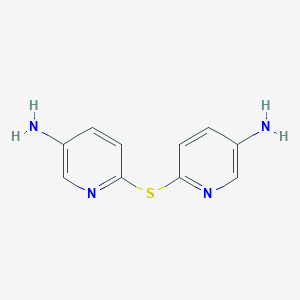
Bis(5-Aminopyridin-2-yl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(5-aminopyridin-2-yl)sulfane, also known as BAPS, is an organic compound composed of two 5-aminopyridin-2-yl groups and one sulfane group. It is a type of organosulfur compound and is widely used in various scientific applications. Bis(5-aminopyridin-2-yl)sulfane is a colorless solid with a molecular weight of 166.25 g/mol and a melting point of 80-82°C. It is soluble in water, methanol, and ethanol.
Applications De Recherche Scientifique
Applications in Catalysis
Bis(5-Aminopyridin-2-yl)sulfane and related compounds have been utilized in various catalytic processes. For instance, copper(I)-catalyzed sulfur-bridged dimerization of imidazopyridines using isothiocyanate as the sulfur source has been reported. This method enables the synthesis of sulfur-bridged imidazopyridines, with thiourea being a key intermediate in the catalytic system (Tian et al., 2019).
Applications in Material Science
In the field of material science, compounds analogous to Bis(5-Aminopyridin-2-yl)sulfane have been synthesized and characterized for their unique properties. For instance, a series of cyclometalated iridium(III) complexes were reported, where changing the oxidation state of the sulfur atom in the ligands altered the emissive state from 3LC character to 3MLCT/3LLCT character, indicating potential applications in light-emitting devices (Brown et al., 2017).
Applications in Green Chemistry
In green chemistry, compounds related to Bis(5-Aminopyridin-2-yl)sulfane have been synthesized using eco-friendly methods. An efficient synthesis of bis(3-aryl-1,8-naphthyridin-2-yl)sulfanes under microwave and conventional conditions was reported, highlighting an eco-friendly approach with high yields and purity (Ravi et al., 2018).
Applications in Synthesis of Novel Compounds
Moreover, novel compounds with structures related to Bis(5-Aminopyridin-2-yl)sulfane have been synthesized for various applications. For instance, a series of bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones) linked to different cores were prepared via multicomponent reactions, indicating the versatility of such sulfur-containing compounds in synthetic chemistry (Diab et al., 2021).
Propriétés
IUPAC Name |
6-(5-aminopyridin-2-yl)sulfanylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c11-7-1-3-9(13-5-7)15-10-4-2-8(12)6-14-10/h1-6H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGESOZFMSBVCGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)SC2=NC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(5-Aminopyridin-2-yl)sulfane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

